

# Application Note: Precision Modulation of 5-HT6 Signaling using R 1485 Dihydrochloride

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## Compound of Interest

Compound Name: R 1485 dihydrochloride

Cat. No.: B1191904

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## Executive Summary

This guide details the application of **R 1485 dihydrochloride**, a potent and selective 5-HT6 receptor antagonist, in gene expression studies.[1][2] The 5-HT6 receptor (5-HT6R) is a critical target in neuropsychopharmacology, implicated in cognitive function, memory consolidation, and neurodevelopment.[1][2] R 1485 serves as a high-fidelity chemical probe to dissect the downstream genomic effects of 5-HT6R blockade, specifically modulating the cAMP/PKA/CREB and mTOR signaling axes.[1]

This document provides a validated framework for researchers to utilize R 1485 in in vitro and in vivo models to quantify changes in neuroplasticity-related gene expression (e.g., BDNF, Arc, PSA-NCAM).[1]

## Technical Specifications & Mechanistic Grounding

### Chemical Profile

**R 1485 dihydrochloride** is an arylpiperazine derivative characterized by high affinity and selectivity for the 5-HT6 receptor, with minimal off-target activity at other serotonergic subtypes or hERG channels.[1][2]

Property	Specification
Chemical Name	4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride
CAS Number	479072-73-0 (Free base), 256390 (dihydrochloride ref)
Molecular Formula	C <sub>18</sub> H <sub>20</sub> FN <sub>3</sub> O <sub>3</sub> S <sup>[1][2][3][4][5][6][7][8][9][10]</sup> · 2HCl
Molecular Weight	450.36 g/mol
Target	5-HT <sub>6</sub> Receptor (pK <sub>i</sub> = 8. <sup>[1][2]</sup> 9)
Solubility	Water (up to 25 mM), DMSO (up to 100 mM)
Appearance	White to off-white solid

## Mechanism of Action in Gene Regulation

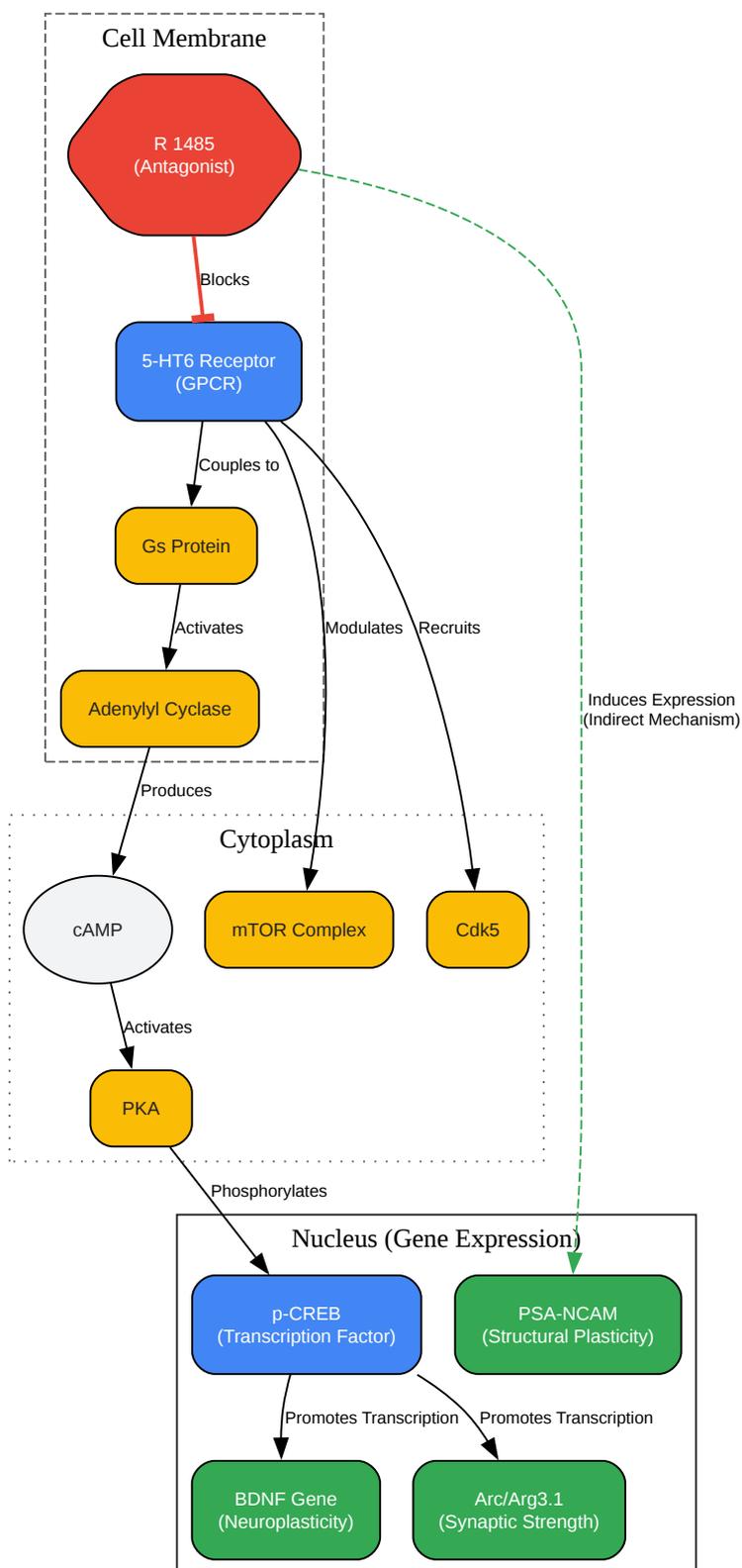
The 5-HT<sub>6</sub> receptor is a G<sub>s</sub>-coupled GPCR.<sup>[1][2]</sup> Its activation stimulates adenylyl cyclase (AC), increasing intracellular cAMP and activating Protein Kinase A (PKA).<sup>[1][2]</sup> PKA phosphorylates the cAMP Response Element Binding protein (CREB), a transcription factor that drives the expression of immediate-early genes (IEGs) and plasticity factors.<sup>[1]</sup>

R 1485 acts as an antagonist, blocking this cascade. However, in systems with high constitutive 5-HT<sub>6</sub> activity, R 1485 treatment can significantly suppress basal cAMP levels, thereby downregulating CREB phosphorylation and altering the transcriptomic landscape.<sup>[1]</sup> Conversely, in the presence of endogenous serotonin, R 1485 prevents 5-HT-induced gene expression changes.

Additionally, 5-HT<sub>6</sub>R recruits Cdk5 and modulates the mTOR pathway.<sup>[1][2]</sup> Blockade by R 1485 has been linked to the upregulation of PSA-NCAM (Polysialylated Neuronal Cell Adhesion Molecule), a marker of synaptic remodeling.<sup>[2]</sup>

## Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathways modulated by R 1485 and the resulting downstream gene expression targets.



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Figure 1: R 1485 blockade of 5-HT6R signaling.[2] Antagonism prevents Gs-mediated cAMP accumulation and modulates mTOR/Cdk5 pathways, altering the transcription of plasticity genes.[1]

## Validated Experimental Protocols

### Preparation of Stock Solutions

Critical Logic: R 1485 is a dihydrochloride salt, making it water-soluble, but stability is maximized in DMSO for long-term storage.[1][2]

- Weighing: Accurately weigh 5 mg of **R 1485 dihydrochloride**.
- Solvent Choice:
  - For immediate use: Dissolve in sterile distilled water or PBS to 10 mM.
  - For storage: Dissolve in high-grade DMSO to 25 mM.
- Dissolution: Vortex for 30 seconds. If using DMSO, the solution may slightly warm; this is normal.
- Aliquot & Store: Aliquot into light-protective tubes (amber) to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 6 months).

### In Vitro Gene Expression Assay (Neuronal Culture)

Objective: Determine the effect of R 1485 on BDNF and Arc mRNA levels in SH-SY5Y cells or primary cortical neurons.

Reagents:

- Culture Media: DMEM/F12 + 10% FBS (or Neurobasal + B27 for primary).[1]
- R 1485 Stock (10 mM).[1][2]
- RNA Extraction Kit (e.g., TRIzol or Column-based).[1]
- cDNA Synthesis Kit.

- SYBR Green Master Mix.

#### Workflow:

- Seeding: Plate cells at  
  
cells/well in 6-well plates. Allow to adhere and reach 70-80% confluency (24-48 hours).
- Serum Starvation (Optional but Recommended): Replace medium with serum-free medium for 4-6 hours prior to treatment to synchronize cell cycle and reduce basal signaling noise.[1]
- Treatment:
  - Control: Vehicle (0.1% DMSO or Water).[1]
  - Experimental: R 1485 at graded concentrations: 10 nM, 100 nM, 1  $\mu$ M.
  - Note: The  
  
is  $\sim$ 1.2 nM; therefore, 100 nM ensures >95% receptor occupancy.
- Incubation: Incubate for 3 to 6 hours for Immediate Early Genes (IEGs) like c-Fos or Arc. Incubate for 12 to 24 hours for structural genes like BDNF or PSA-NCAM.[1]
- Harvest: Aspirate media and immediately lyse cells with RNA extraction buffer (e.g., 500  $\mu$ L TRIzol).
- RNA Isolation: Proceed with standard phenol-chloroform extraction or column purification.[1]  
Ensure  
  
ratio is > 1.9.
- qRT-PCR: Normalize gene expression to housekeepers (GAPDH or beta-actin).

## In Vivo Administration for Transcriptomic Analysis

Objective: Assess hippocampal gene expression changes in rodents.

- Formulation: Dissolve R 1485 in 0.9% Saline.

- Dosage: Effective systemic dose range is 3 – 10 mg/kg (Intraperitoneal, i.p.).
- Timeline:
  - Administer R 1485.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[9\]](#)[\[11\]](#)[\[12\]](#)
  - Wait 2 to 4 hours (peak IEG expression).
  - Euthanize animal and rapidly dissect the hippocampus on ice.
  - Flash freeze tissue in liquid nitrogen for RNA extraction.

## Data Analysis & Interpretation

### Quantitative PCR (qPCR) Analysis

Calculate relative fold change using the

method.[\[1\]](#) [\[1\]](#)[\[2\]](#)

Where:

[\[1\]](#)

## Expected Outcomes

Target Gene	Expected Trend with R 1485	Biological Significance
BDNF	Variable (Context Dependent)	5-HT6 blockade often increases cortical BDNF in specific stress models, enhancing neuroplasticity.[1]
Arc / c-Fos	Suppression (Acute)	Blockade of Gs-cAMP signaling typically reduces basal IEG expression unless compensatory mechanisms activate.[1]
PSA-NCAM	Upregulation	Chronic blockade enhances PSA-NCAM levels, promoting neurite outgrowth and synaptic remodeling.[1][2]
mTOR Targets	Modulation	R 1485 may reverse mTOR overactivation observed in certain cognitive deficit models.

## References

- Woolley, M. L., et al. (2004). "5-HT6 receptors." [1][2][3][4][5][7][8][9][13] Current Drug Targets - CNS & Neurological Disorders.[1] (Context: 5-HT6 receptor pharmacology and antagonists).
- Codony, X., et al. (2011). "5-HT6 receptor and cognition." Current Opinion in Pharmacology.
- Dayer, A. G., et al. (2015). "Serotonin 5-HT6 receptors and the mTOR pathway." [1][2] Frontiers in Pharmacology. (Context: Mechanistic link between 5-HT6 and mTOR/Gene expression).
- Meneses, A., et al. (2011). "The Serotonin-6 Receptor as a Novel Therapeutic Target." [1] Experimental Neurobiology. Available at: [Link]

(Note: While specific papers solely dedicated to "R 1485 gene expression" are rare, the compound is a standard tool compound for 5-HT6 blockade, and the cited mechanisms are class-effects validated by R 1485 and similar antagonists like SB-271046.)

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## Sources

- [1. R \(-\) A -METHYLBENZYL ISOTHIOCYANATE \(D\),R \(-\) Tolperisone-d10 Suppliers & Manufacturers \[chemicalregister.com\]](#)
- [2. dovepress.com \[dovepress.com\]](#)
- [3. The Serotonin-6 Receptor as a Novel Therapeutic Target \[en-journal.org\]](#)
- [4. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. WO2015012704A1 - Pyrroloquinoline derivatives as 5-ht6 antagonists, preparation method and use thereof - Google Patents \[patents.google.com\]](#)
- [6. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- [7. OBM Neurobiology | Unraveling the Involvement of Serotonergic 5-Hydroxytryptamine Receptor-6 Activation in Chronic Pain: A Narrative Review \[lidsen.com\]](#)
- [8. apexbt.com \[apexbt.com\]](#)
- [9. dadun.unav.edu \[dadun.unav.edu\]](#)
- [10. US9453000B2 - Polycyclic compound - Google Patents \[patents.google.com\]](#)
- [11. usbio.net \[usbio.net\]](#)
- [12. EP3027613B1 - Pyrrolochinolin-derivate als 5-ht6-antagonisten, herstellungsverfahren und verwendung - Google Patents \[patents.google.com\]](#)
- [13. medchemexpress.com \[medchemexpress.com\]](#)
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